molecular formula C10H16O4SSi B14536947 Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane CAS No. 62381-60-6

Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane

Cat. No.: B14536947
CAS No.: 62381-60-6
M. Wt: 260.38 g/mol
InChI Key: PJDXPVLPKWVPRW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane is a compound that combines the properties of benzenesulfonic acid and ethenyl-hydroxy-dimethylsilane. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Ethenyl-hydroxy-dimethylsilane, on the other hand, is a silicon-based compound with applications in various industrial processes.

Properties

CAS No.

62381-60-6

Molecular Formula

C10H16O4SSi

Molecular Weight

260.38 g/mol

IUPAC Name

benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane

InChI

InChI=1S/C6H6O3S.C4H10OSi/c7-10(8,9)6-4-2-1-3-5-6;1-4-6(2,3)5/h1-5H,(H,7,8,9);4-5H,1H2,2-3H3

InChI Key

PJDXPVLPKWVPRW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the electrophilic aromatic substitution of benzene with sulfur trioxide, resulting in the formation of benzenesulfonic acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.

Industrial Production Methods: Industrial production of benzenesulfonic acid often employs continuous sulfonation processes using oleum (a solution of sulfur trioxide in sulfuric acid) to achieve high yields and purity . The process involves the controlled addition of benzene to oleum, followed by neutralization and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can facilitate electrophilic aromatic substitution by generating highly reactive intermediates, such as sulfonium ions, which then react with nucleophiles to form the desired products . The silicon component in ethenyl-hydroxy-dimethylsilane contributes to its reactivity and stability in industrial applications.

Comparison with Similar Compounds

Uniqueness: Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane is unique due to the combination of aromatic sulfonic acid and silicon-based functionalities. This dual nature enhances its versatility and effectiveness in various applications, making it a valuable compound in both research and industrial settings.

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